molecular formula C5H11NO B7771968 2-Methylbutanamide CAS No. 389122-94-5

2-Methylbutanamide

Cat. No. B7771968
CAS RN: 389122-94-5
M. Wt: 101.15 g/mol
InChI Key: XUXJHBAJZQREDB-UHFFFAOYSA-N
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Description

2-Methylbutanamide, also known as N-Methylbutyramide, is a chemical compound with the molecular formula C5H11NO . It has an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da . It is also known by its IUPAC name, 2-Methylbutanamide .


Synthesis Analysis

Amides, such as 2-Methylbutanamide, are typically prepared by the reaction of a carboxylic acid with ammonia or an amine . This reaction is slow at room temperature and usually requires a catalyst . For example, 2-Methylbutanamide could be synthesized from the reaction of 2-methylbutanoic acid with ammonia.


Molecular Structure Analysis

The molecular structure of 2-Methylbutanamide consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom, forming an amide group . The presence of these polar groups allows for the formation of hydrogen bonds, which can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Amides, including 2-Methylbutanamide, can undergo various chemical reactions. One common reaction is hydrolysis, where the amide bond is broken in the presence of water, yielding a carboxylic acid and an amine or ammonia . This reaction can be catalyzed by both acids and bases .


Physical And Chemical Properties Analysis

2-Methylbutanamide is a solid at room temperature . Its physical properties, such as solubility and boiling point, are influenced by the polar nature of the amide group and the ability to form hydrogen bonds . The lower members of the amide series, including 2-Methylbutanamide, are soluble in water .

Scientific Research Applications

  • Antifungal Activity : A study synthesized a racemic compound related to 2-Methylbutanamide, showing good antifungal activity against several pathogens (Xue Si, 2009).

  • Ion-Exclusion and Ion-Exchange Techniques : Research on the application of ion-exclusion and ion-exchange techniques in preparing derivatives of 2-Methylbutanamide from acetoin via cyanohydrin synthesis demonstrated the potential for efficient production of useful compounds (Powell et al., 1972).

  • Herbicidal Activity : Derivatives of 2-Methylbutanamide exhibited moderate inhibitory activities and selectivities against various weeds, indicating potential as herbicides (Duan et al., 2010).

  • Matrix Metalloproteinase Inhibitor : A derivative of 2-Methylbutanamide, CGS 27023A, was identified as a potent matrix metalloproteinase inhibitor, useful in medical imaging using PET scans (Wagner et al., 2009).

  • Cyclopropanecarboxamides Formation : Research demonstrated a new approach to forming cyclopropanecarboxamides using derivatives of 2-Methylbutanamide, highlighting potential applications in organic synthesis (Mekhael et al., 2011).

  • Effects on Rumen Fermentation and Digestibility : Studies on the effects of 2-Methylbutyrate (a related compound) on rumen fermentation, enzyme activities, and feed digestibility in steers and calves showed significant impacts on animal nutrition and digestive physiology (Wang et al., 2012), (Liu et al., 2016).

Safety And Hazards

2-Methylbutanamide is a chemical compound that should be handled with care. It is advisable to avoid contact with skin and eyes, and not to breathe its dust, mist, or vapors . If swallowed, immediate medical assistance should be sought . It is also recommended to store 2-Methylbutanamide in a cool, well-ventilated place .

properties

IUPAC Name

2-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXJHBAJZQREDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959688
Record name 2-Methylbutanimidic acid
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutanamide

CAS RN

1113-57-1, 389122-94-5
Record name 2-Methylbutanamide
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Record name 2-Methylbutyramide
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Record name NSC-38764
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Record name 2-Methylbutanimidic acid
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Record name 2-methylbutanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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